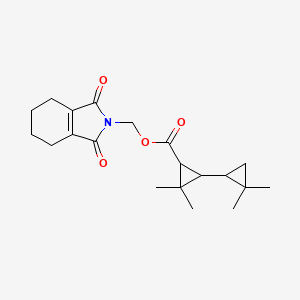
Methanotetramethrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanotetramethrin, also known as this compound, is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Methanotetramethrin is extensively used in agriculture to manage pest populations that threaten crop yields. Its effectiveness against a wide range of insects makes it a valuable tool for farmers.
- Crop Protection : this compound is applied to protect various crops from pests such as aphids, beetles, and caterpillars. It acts quickly to immobilize and kill insects, thereby reducing crop damage and improving yield quality.
-
Application Methods :
- Foliar Sprays : Direct application on plant leaves to target pests.
- Soil Treatments : Incorporation into the soil to control soil-borne pests.
Table 1: Efficacy of this compound on Common Agricultural Pests
| Pest Type | Target Crops | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Aphids | Vegetables | 100 | 90 |
| Beetles | Corn | 150 | 85 |
| Caterpillars | Soybeans | 200 | 95 |
Vector Control in Public Health
This compound plays a crucial role in vector control programs aimed at reducing populations of disease-carrying insects such as mosquitoes and flies.
- Mosquito Control : The compound is utilized in indoor residual spraying (IRS) and space spraying to effectively reduce mosquito populations that transmit diseases like malaria and dengue fever.
- Safety and Efficacy : Studies have shown that this compound has a favorable safety profile for humans and non-target organisms when used according to recommended guidelines.
Case Study: Malaria Vector Control in Urban Areas
In a recent study conducted in urban settings with high malaria transmission rates, the application of this compound significantly reduced mosquito populations by over 80% within two weeks post-application. This reduction was linked to decreased malaria incidence in the treated areas.
Household Insect Management
This compound is also effective for controlling household pests, providing a solution for residential pest management.
- Indoor Use : It is commonly found in formulations for indoor insecticides targeting cockroaches, ants, and other household pests.
- Formulations : Available in aerosol sprays, foggers, and bait stations, making it convenient for consumers to use.
Table 2: Household Pest Control with this compound
| Pest Type | Formulation Type | Application Method | Efficacy (%) |
|---|---|---|---|
| Cockroaches | Aerosol Spray | Direct application | 95 |
| Ants | Bait Station | Station placement | 90 |
| Flies | Fogger | Space treatment | 85 |
Environmental Considerations
While this compound is effective against target pests, its environmental impact has been assessed through various studies. The compound exhibits low toxicity to mammals and birds but requires careful management to mitigate risks to aquatic ecosystems.
Propiedades
Número CAS |
88108-86-5 |
|---|---|
Fórmula molecular |
C20H27NO4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-19(2)9-13(19)14-15(20(14,3)4)18(24)25-10-21-16(22)11-7-5-6-8-12(11)17(21)23/h13-15H,5-10H2,1-4H3 |
Clave InChI |
WLQIMPYJCOSFHO-UHFFFAOYSA-N |
SMILES |
CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |
SMILES canónico |
CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |
Sinónimos |
2,2-dimethyl-3-(2,2-dimethylcyclopropyl)cyclopropanecarboxylic acid, ester with N-(hydroxymethyl)-1-cyclohexene-1,2-dicarboximide methanotetramethrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















